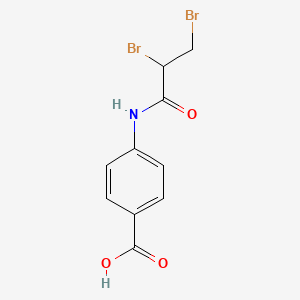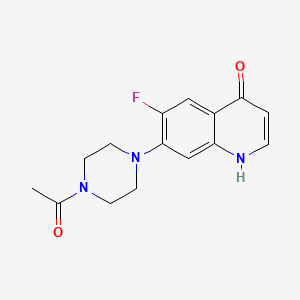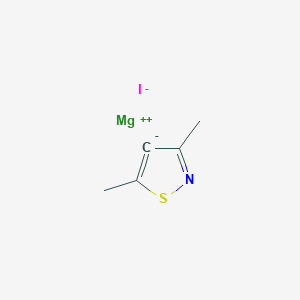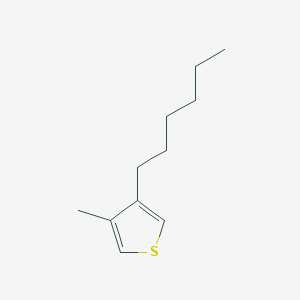![molecular formula C13H16 B14298369 Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene CAS No. 113799-99-8](/img/structure/B14298369.png)
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[533]trideca-1(11),7,9,12-tetraene is a unique bicyclic compound characterized by its complex ring structure This compound is part of the bicyclic family, which consists of two interconnected rings The specific arrangement of carbon atoms in Bicyclo[53
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[5.4.2]trideca-7,9,11,12-tetraene: Another bicyclic compound with a different arrangement of carbon atoms.
9-Methylbicyclo[5.3.3]trideca-1(11),7,9,12-tetraene: A methylated derivative with similar chemical properties.
Uniqueness
Bicyclo[533]trideca-1(11),7,9,12-tetraene stands out due to its specific ring structure, which imparts unique reactivity and stability
Propiedades
Número CAS |
113799-99-8 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
bicyclo[5.3.3]trideca-1(10),7(13),8,11-tetraene |
InChI |
InChI=1S/C13H16/c1-2-6-12-8-4-10-13(7-3-1)11-5-9-12/h4-5,8-11H,1-3,6-7H2 |
Clave InChI |
CBHTZONSHAGWBR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC=CC(=CC=C2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)



![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)


![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)




![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)

